Nifedipine

Description

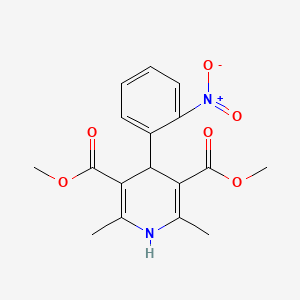

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition Kinetics of L-type Calcium Channels by Nifedipine

Introduction

Nifedipine, a dihydropyridine (DHP) calcium channel blocker, is a cornerstone therapeutic agent for managing hypertension and angina pectoris.[1][2] Its clinical efficacy is rooted in its ability to modulate the function of L-type voltage-gated calcium channels (LTCCs), thereby controlling calcium ion (Ca²⁺) influx into smooth and cardiac muscle cells.[2] This guide provides a comprehensive technical overview of the kinetic and mechanistic principles underlying this compound's interaction with LTCCs, intended for researchers, scientists, and drug development professionals. We will delve into the molecular basis of this interaction, explore the state-dependent nature of the inhibition, and provide detailed protocols for its experimental investigation.

The Molecular Landscape of this compound-LTCC Interaction

L-type calcium channels are complex heteromeric proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore.[3] this compound and other dihydropyridines exert their effects by binding to a specific receptor site on this α1 subunit.[1][3]

The Dihydropyridine Binding Site

Structural and molecular studies have pinpointed the dihydropyridine binding site to a region involving transmembrane domains IIIS5 and the extracellular IIIS5-3P loop of the α1 subunit.[4] The binding is stereoselective and occurs within a hydrophobic pocket accessible from the extracellular side of the membrane.[5][6] The precise location is at the interface between repeats III and IV of the α1-subunit.[5]

State-Dependent Inhibition: The Core of this compound's Kinetics

A critical aspect of this compound's mechanism is its state-dependent binding, a concept central to the "modulated receptor" hypothesis.[5] this compound exhibits a significantly higher affinity for the inactivated and open states of the L-type calcium channel compared to the resting (closed) state.[5][7][8] This preferential binding has profound physiological and therapeutic implications.

-

Higher Affinity for Inactivated Channels: Depolarized membrane potentials, which favor the inactivated state of the channel, significantly enhance this compound's blocking efficacy.[8] This explains its potent vasodilatory effect in arterial smooth muscle, which has a more depolarized resting membrane potential compared to cardiac muscle.[1]

-

Stabilization of the Inactivated State: By binding preferentially to the inactivated conformation, this compound effectively "traps" the channel in this non-conducting state, preventing its return to the resting state and subsequent opening upon repolarization.[5][7]

This state-dependent inhibition can be visualized as a dynamic equilibrium where the presence of this compound shifts the conformational landscape of the channel population towards the inactivated state.

Caption: State-dependent inhibition of L-type calcium channels by this compound.

Quantitative Analysis of this compound Inhibition

The interaction between this compound and LTCCs can be quantified by determining key kinetic and affinity parameters. These values are crucial for understanding the drug's potency and for the development of novel, more selective modulators.

| Parameter | Description | Typical Values for this compound | Channel Subtype | Reference |

| IC₅₀ | The concentration of this compound that causes 50% inhibition of the L-type calcium current. | 50 nM (at -40 mV holding potential) | L-type (general) | [8] |

| 0.3 µM (at more negative holding potential) | L-type (general) | [8] | ||

| 6.02 nM (in 10 mM Ba²⁺) | CaV1.2 | [9] | ||

| 289 nM | CaV1.3 | [4][10] | ||

| Kᵢ | The inhibition constant, representing the binding affinity of this compound to the channel. | 1 nM | L-type (porcine cardiac sarcolemma) | [11] |

| Kᴅ | The dissociation constant, reflecting the equilibrium between the bound and unbound states. | 19 nM (low affinity site on intact cells) | L-type (chick embryo ventricular cells) | [12] |

Note: IC₅₀ values are highly dependent on experimental conditions, particularly the holding membrane potential and the charge carrier used (Ca²⁺ vs. Ba²⁺).

Experimental Protocols for Studying this compound Kinetics

The kinetic parameters of this compound's interaction with LTCCs are primarily determined using two gold-standard techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology: A Functional Assessment

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time, providing invaluable insights into the functional consequences of drug-channel interactions.

By isolating a small patch of the cell membrane containing the ion channels of interest, or by achieving a whole-cell configuration, the flow of ions through the channels can be recorded as an electrical current. The application of this compound and the subsequent reduction in current provide a direct measure of channel inhibition.

-

Cell Preparation: Freshly isolate myocytes from cerebral arteries or use a suitable cell line (e.g., HEK-293) expressing the L-type calcium channel subtype of interest (e.g., CaV1.2 or CaV1.3).[9][13]

-

Pipette and Bath Solutions:

-

Pipette Solution (Intracellular): Typically contains CsCl to block potassium channels, EGTA to chelate calcium, and ATP and GTP to support cellular function. A common composition is (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, and 10 glucose, with pH adjusted to 7.2.[9]

-

Bath Solution (Extracellular): Contains the charge carrier for the L-type calcium current, usually Ba²⁺ or Ca²⁺. A representative solution is (in mM): 135 choline-Cl, 1 MgCl₂, 2 CaCl₂, and 10 HEPES, with pH adjusted to 7.4.[13]

-

-

Achieving Whole-Cell Configuration:

-

Approach a cell with a fire-polished glass micropipette with a resistance of 3-5 MΩ.[9][13]

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative holding potential, typically -80 mV, to ensure the channels are in the resting state.[9][14]

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and elicit an inward current.[9]

-

To study state-dependence, vary the holding potential (e.g., to -40 mV) to increase the population of inactivated channels.[8]

-

-

This compound Application and Data Acquisition:

-

Record baseline currents in the absence of the drug.

-

Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.[9]

-

Continuously record the current during and after drug application to determine the time course of inhibition.

-

Construct a dose-response curve by applying a range of this compound concentrations and measuring the steady-state block at each concentration. Fit the data with the Hill equation to determine the IC₅₀.

-

Caption: Workflow for patch-clamp analysis of this compound inhibition.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays provide a direct method for quantifying the binding of a drug to its receptor.

A radiolabeled form of a dihydropyridine (e.g., [³H]nitrendipine) is incubated with a tissue preparation containing L-type calcium channels (e.g., cardiac or cerebral cortex membranes).[15] The amount of radioligand bound to the channels is measured. The affinity of this compound is then determined by its ability to compete with the radioligand for the binding site.

-

Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation:

-

In a series of tubes, add a fixed concentration of the radiolabeled dihydropyridine (e.g., [³H]nitrendipine).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.

-

Fit the data to a competition binding equation to determine the IC₅₀ of this compound, from which the inhibition constant (Kᵢ) can be calculated.

-

Causality and Self-Validation in Experimental Design

Expertise in Action: The choice of holding potential in patch-clamp experiments is not arbitrary. Holding the membrane at a more depolarized potential (-40 mV vs. -80 mV) is a deliberate strategy to increase the proportion of channels in the inactivated state. The observation of a lower IC₅₀ at the more depolarized potential provides causal evidence for the state-dependent nature of this compound's action.[8] This experimental design is self-validating; if this compound's affinity were state-independent, the IC₅₀ would not change with the holding potential.

Trustworthiness through Controls: In radioligand binding assays, non-specific binding is determined by adding a high concentration of unlabeled ligand to a set of tubes.[12] Subtracting this non-specific binding from the total binding yields the specific binding, ensuring that the measured affinity is truly for the target receptor. This control is fundamental to the trustworthiness of the obtained Kᵢ values.

Conclusion and Future Directions

The inhibition of L-type calcium channels by this compound is a well-characterized process, dominated by the principle of state-dependent binding. This guide has outlined the molecular basis of this interaction and provided detailed protocols for its quantitative investigation. Future research in this area will likely focus on developing subtype-selective dihydropyridines that can target specific L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3), potentially leading to therapies with improved efficacy and reduced side-effect profiles.[4][10] Understanding the nuances of these drug-channel interactions at a kinetic and structural level remains a key objective in cardiovascular pharmacology.

References

-

Hadley, R. W., & Lederer, W. J. (1995). This compound inhibits movement of cardiac calcium channels through late, but not early, gating transitions. American Journal of Physiology-Heart and Circulatory Physiology, 269(5), H1784-H1790. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Dihydropyridine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 284(28), 19004-19014. [Link]

-

Kass, R. S., & Krafte, D. S. (1987). Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. The Journal of general physiology, 90(4), 539–551. [Link]

-

Kass, R. S., & Krafte, D. S. (1987). Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. PubMed, 3042978. [Link]

-

Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]

-

Sham, J. S., Hatem, S. N., & Morad, M. (2000). Comparison of L-type calcium channel blockade by this compound and/or cadmium in guinea pig ventricular myocytes. Pflügers Archiv : European journal of physiology, 440(4), 562–572. [Link]

-

Greenwood, I. A., & Ohya, Y. (2017). This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. Frontiers in pharmacology, 8, 187. [Link]

-

Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American journal of cardiology, 73(6), 12B–14B. [Link]

-

Greenwood, I. A., & Ohya, Y. (2017). This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. PubMed, 28443022. [Link]

-

Xu, W., & Lipscombe, D. (2005). This compound inhibits Ca V 1.2 and Ca V 1.3 channels activated by step depolarization. ResearchGate. [Link]

-

Tadross, M. R., & Yue, D. T. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176. Molecular pharmacology, 94(1), 747–757. [Link]

-

Xu, W., & Lipscombe, D. (2005). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(44), 10248–10251. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]

-

Gould, R. J., Murphy, K. M., & Snyder, S. H. (1982). A simple sensitive radioreceptor assay for calcium antagonist drugs. Life sciences, 31(18), 2031–2037. [Link]

-

Kauppila, T., & Pertovaara, A. (1998). This compound, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine. Neuroscience letters, 245(2), 85–88. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Parekh, A. B. (2023). Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function (Oxford, England), 4(6), zqad051. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of this compound (calcium channel blocker) as a tocolytic agent?. Dr.Oracle. [Link]

-

Marsh, J. D., Loh, E., Lachance, D., Barry, W. H., & Smith, T. W. (1983). Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells. Circulation research, 53(4), 539–543. [Link]

-

Xu, W., & Lipscombe, D. (2005). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(44), 10248–10251. [Link]

-

van der Werf, C., & Wilde, A. A. M. (2022). Effects of this compound and amlodipine on the L-type calcium current (I Ca,L ) and action potentials. ResearchGate. [Link]

-

Hill, C. E., & van Helden, D. F. (2001). This compound blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle. The Journal of physiology, 532(Pt 3), 599–613. [Link]

-

Kleinbloesem, C. H., van Brummelen, P., van de Linde, J. A., Voogd, P. J., & Breimer, D. D. (1984). This compound: Kinetics and Dynamics in Healthy Subjects. Clinical Pharmacology & Therapeutics, 35(6), 742-749. [Link]

-

Tadross, M. R., & Yue, D. T. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176. Molecular pharmacology, 94(1), 747–757. [Link]

-

Ghasemi, J., & Niazi, A. (2003). A Study of the Photo-Degradation Kinetics of this compound by Multivariate Curve Resolution Analysis. Journal of the Chinese Chemical Society, 50(2), 315-320. [Link]

-

Tarabova, B., Lacinova, L., & Weiss, N. (2007). Contrasting the effects of this compound on subtypes of endogenous and recombinant T-type Ca2+ channels. General physiology and biophysics, 26(2), 89–100. [Link]

-

Rahman, N., & Azmi, S. N. H. (2004). New spectrophotometric methods for the determination of this compound in pharmaceutical formulations. Il Farmaco, 59(11), 909-914. [Link]

-

Yılmaz, B. (2024). 688 Determination of this compound in Pharmaceutical Preparations by Square Wave Voltammetry Method Bilal Yılmaz 1* Farmasötik Pr. DergiPark. [Link]

-

Semantic Scholar. (n.d.). Various analytical estimation techniques for quantification of this compound: A review. Semantic Scholar. [Link]

Sources

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of L-type calcium channel blockade by this compound and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]

- 10. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. ahajournals.org [ahajournals.org]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. A simple sensitive radioreceptor assay for calcium antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Genesis of a Blockbuster Calcium Channel Blocker

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nifedipine

Prepared by: Gemini, Senior Application Scientist

This compound, a first-generation L-type calcium channel blocker, represents a landmark in cardiovascular pharmacology. Its discovery in the late 1960s and subsequent clinical introduction provided a novel therapeutic mechanism for managing hypertension and angina pectoris.[1][2] this compound belongs to the 1,4-dihydropyridine (DHP) class, a group of drugs that exert their vasodilatory effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells.[2][3][4] This action leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[3]

The elegant simplicity of the this compound scaffold belies a complex and nuanced structure-activity relationship (SAR). Decades of research involving the synthesis and biological evaluation of thousands of analogues have elucidated the precise structural features required for potent and selective calcium channel modulation.[5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of this compound's SAR, explaining the causality behind its molecular architecture and the experimental methodologies used to validate these findings. Understanding these principles is not merely an academic exercise; it forms the foundation upon which second and third-generation DHPs like amlodipine and cilnidipine were developed, offering improved pharmacokinetic profiles and therapeutic windows.[5][6]

The Core Pharmacophore: The 1,4-Dihydropyridine Ring

The 1,4-dihydropyridine ring is the indispensable core of this compound and its analogues. Its specific chemical and conformational properties are paramount for interaction with the L-type calcium channel receptor site.

-

The Nitrogen Atom (N1): The presence of a hydrogen atom on the N1 nitrogen is essential for antagonist activity. Substitution at this position generally leads to a significant loss or complete abolition of activity. This NH group is believed to act as a hydrogen bond donor in the receptor binding pocket.

-

Ring Conformation: The DHP ring adopts a shallow, boat-like conformation. This specific three-dimensional shape is critical for fitting into the receptor site.

-

Oxidation to Pyridine: A primary route of this compound metabolism involves the oxidation of the 1,4-DHP ring to its corresponding pyridine analogue.[7][8] This metabolic transformation results in a complete loss of pharmacological activity, highlighting the structural intolerance for an aromatized core. This metabolic vulnerability, leading to a short plasma half-life, was a key driver for developing next-generation DHPs.[5]

Dissecting the Periphery: SAR at Key Substituent Positions

The potency, selectivity, and pharmacokinetic properties of this compound are exquisitely sensitive to the nature and placement of substituents around the central DHP ring.

The C4 Position: The Gatekeeper Aryl Ring

The substituent at the C4 position is arguably the most critical determinant of antagonist activity.

-

Aryl Ring Requirement: A substituted phenyl ring at the C4 position is a hallmark of potent DHP antagonists.

-

Substitution Pattern: The position of the substituent on this phenyl ring is crucial. Electron-withdrawing groups, such as the nitro (-NO₂) group in this compound, located at the ortho or meta position, confer the highest potency.[5][9][10] Placing the same group at the para position drastically reduces or eliminates activity.

-

Causality - Steric Influence on Conformation: This positional requirement is not primarily due to electronic effects but rather to steric hindrance. An ortho or meta substituent forces the phenyl ring to adopt a conformation that is roughly perpendicular (pseudo-axial) to the plane of the DHP ring.[5] This orientation is the optimal geometry for binding to the receptor. A para substituent lacks the necessary steric bulk to enforce this conformation, allowing for free rotation and a less favorable binding interaction. Recent studies have explored replacing the nitrophenyl group with other moieties, such as trifluoromethyl-substituted phenyl rings, with ortho-substituted derivatives often showing the highest activity.[11][12]

The C3 and C5 Positions: The Ester Functionalities

The ester groups at the C3 and C5 positions are essential for anchoring the molecule within the receptor.

-

Hydrogen Bond Acceptors: The carbonyl oxygens of the ester groups are critical for activity and are believed to function as hydrogen bond acceptors.

-

Ester Identity and Potency: The size and nature of the alkyl groups of the esters modulate the drug's potency and lipophilicity.[9] While this compound has identical methyl esters, many potent analogues possess non-identical ester groups. For instance, increasing the size of the ester substituent can, in some cases, enhance the affinity for the channel.[13][14]

-

Stereoselectivity: When the ester groups at C3 and C5 are different, the C4 carbon becomes a chiral center. This chirality has profound implications for activity. Typically, one enantiomer (often the (S)-enantiomer) is a significantly more potent calcium channel blocker, while the other (the (R)-enantiomer) is less active or may even act as a channel activator.[6] This stereoselectivity underscores the highly specific three-dimensional nature of the drug-receptor interaction.

The C2 and C6 Positions: The Alkyl Flanks

The substituents at the C2 and C6 positions also play a role in defining the activity profile.

-

Optimal Size: Small alkyl groups, almost universally methyl groups as seen in this compound, are optimal for activity.

-

Steric Constraints: Increasing the size of these substituents beyond methyl generally leads to a decrease in potency, likely due to steric clashes within the binding site.

-

Bioisosteric Replacement: The development of amlodipine, a third-generation DHP, involved a key modification at the C2 position, replacing a methyl group with a 2-aminoethoxymethyl group. This change does not abolish activity but dramatically alters the drug's pharmacokinetic properties, conferring a much longer half-life.

Summary of this compound SAR

| Position | Structural Feature | Impact on Activity | Rationale / Causality |

| 1,4-DHP Ring | Unsubstituted N1-H | Essential | Acts as a hydrogen bond donor. |

| Non-aromatic ring | Essential | Aromatization (metabolism) leads to inactive pyridine derivative. | |

| C4 | Aryl (Phenyl) Ring | Required | Provides a critical binding interaction surface. |

| Ortho or Meta EWG | High Potency | Sterically forces the aryl ring into the optimal perpendicular conformation. | |

| Para Substituent | Low/No Potency | Allows for free rotation, preventing optimal binding conformation. | |

| C3 & C5 | Ester Groups | Essential | Carbonyls act as hydrogen bond acceptors. |

| Non-identical Esters | Can Increase Potency | Introduces chirality (C4), leading to highly potent enantiomers. | |

| C2 & C6 | Small Alkyl (Methyl) | Optimal | Larger groups cause steric hindrance, reducing potency. |

Visualizing the Pharmacophore and Experimental Workflow

To better understand these relationships, we can model them visually.

Caption: Key pharmacophoric features of 1,4-dihydropyridine antagonists.

The validation of these SAR principles relies on a systematic experimental workflow, beginning with chemical synthesis and progressing through a cascade of biological assays.

Caption: A typical cascade for the development and validation of new DHP analogues.

Experimental Protocols: The Foundation of SAR Data

Protocol 1: High-Throughput Calcium Influx Assay

This fluorescence-based assay serves as a primary screen to identify compounds that block L-type calcium channel activity by measuring changes in intracellular calcium.[15]

-

Objective: To rapidly screen new DHP analogues for their ability to inhibit depolarization-induced calcium influx.

-

Materials:

-

HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Depolarizing Agent: High potassium (KCl) buffer (e.g., 90 mM KCl in HBSS).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capability.

-

-

Methodology:

-

Cell Plating: Seed the HEK293-Cav1.2 cells into microplates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of test compounds (and this compound as a positive control) in Assay Buffer.

-

Dye Loading: Remove culture medium and incubate the cells with Fluo-4 AM dye solution for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Compound Incubation: Add the prepared compound dilutions to the wells and incubate for 15-20 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

-

Depolarization: Use the instrument's injector to add the high KCl buffer to all wells, inducing cell depolarization and channel opening.

-

Post-Injection Reading: Immediately continue recording fluorescence for 60-120 seconds to capture the peak calcium influx.

-

-

Data Analysis & Validation:

-

Calculate the change in fluorescence (Peak - Baseline) for each well.

-

Normalize the data: % Inhibition = 100 * [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)], where "Min" is no depolarization and "Max" is depolarization with vehicle control.

-

Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. The assay is validated if the IC₅₀ for the this compound control falls within its known historical range.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides direct measurement of ion flow through the channel, offering detailed information on the potency and mechanism of blockade.[15]

-

Objective: To precisely quantify the inhibitory effect of a DHP compound on L-type calcium currents.

-

Materials:

-

Cells expressing L-type calcium channels (as above).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES.

-

Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP.

-

-

Methodology:

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Approach: Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where channels are closed (e.g., -80 mV).

-

Current Elicitation: Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward barium/calcium currents.

-

Baseline Recording: Record stable baseline currents for several minutes.

-

Compound Perfusion: Perfuse the cell with the test compound at a known concentration and continue recording currents until a steady-state block is achieved.

-

Washout: Perfuse with the control extracellular solution to observe the reversibility of the block.

-

-

Data Analysis & Validation:

-

Measure the peak current amplitude before (I_control) and after (I_compound) drug application.

-

Calculate % Inhibition = 100 * [1 - (I_compound / I_control)].

-

Repeat at multiple concentrations to generate a concentration-response curve and calculate the IC₅₀. The experiment is validated by stable baseline currents and, where applicable, successful washout.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a classic case study in medicinal chemistry, demonstrating how systematic modification of a lead compound can map the intricate topography of its biological target. The core principles—the necessity of the 1,4-DHP ring, the conformational control exerted by the C4-aryl substituent, and the anchoring role of the C3/C5 esters—remain central to the design of new calcium channel blockers.[5][6] This knowledge has enabled the rational design of drugs with modulated channel selectivity (e.g., L- vs. T-type or N-type channel activity), improved metabolic stability, and enhanced pharmacokinetic profiles, ultimately leading to safer and more effective therapies for cardiovascular diseases.[16][17][18] As our understanding of calcium channel structure and function deepens, these foundational SAR principles will continue to guide the development of the next generation of ion channel modulators.

References

-

Title: Synthesis and evaluation of a new class of this compound analogs with T-type calcium channel blocking activity Source: PubMed URL: [Link]

-

Title: Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers Source: PubMed URL: [Link]

-

Title: Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling Source: PubMed URL: [Link]

-

Title: 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures Source: PMC - NIH URL: [Link]

-

Title: Development of this compound Isosteres: An Integrated Approach to Design, Synthesis, and Biological Assessment of Calcium Channel Blockers Source: Frontiers URL: [Link]

-

Title: Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Evaluation of a New Class of this compound Analogs with T-Type Calcium Channel Blocking Activity Source: ResearchGate URL: [Link]

-

Title: Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels Source: PubMed URL: [Link]

-

Title: SAR studies of calcium channel blockers acitivity of 1,4-DHPs Source: ResearchGate URL: [Link]

-

Title: Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (this compound analogues): a quantum chemical/classical approach Source: PubMed URL: [Link]

-

Title: Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity Source: PubMed URL: [Link]

-

Title: Dihydropyridine calcium channel blockers Source: Wikipedia URL: [Link]

-

Title: Pharmacokinetics and metabolism of this compound. Source: Semantic Scholar URL: [Link]

-

Title: Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects Source: YouTube URL: [Link]

-

Title: Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency Source: PMC - NIH URL: [Link]

-

Title: Clinical Pharmacology of this compound Source: aascit.org URL: [Link]

-

Title: The metabolism of this compound during long-term therapy Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of this compound. | Semantic Scholar [semanticscholar.org]

- 8. The metabolism of this compound during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (this compound analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

- 12. Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a new class of this compound analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Impurity Profiling of Nifedipine

<

Introduction

Nifedipine, a potent calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 1,4-dihydropyridine scaffold.[4][5] The synthesis of this compound, while well-established, presents unique challenges in controlling the formation of impurities that can impact its safety and efficacy. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound and delves into the critical aspects of identifying and controlling potential impurities, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The Core Synthesis of this compound via Hantzsch Pyridine Synthesis

The most common and industrially viable method for synthesizing this compound is the Hantzsch pyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1882.[4][6][7] This one-pot condensation reaction is renowned for its efficiency in constructing the dihydropyridine ring system.[5][6]

The synthesis involves the condensation of three key components:

-

2-Nitrobenzaldehyde: This provides the characteristic substituent at the 4-position of the dihydropyridine ring.

-

Methyl acetoacetate (two equivalents): This β-ketoester serves as the backbone for the dihydropyridine ring.[7][8]

-

Ammonia: This acts as the nitrogen donor for the heterocyclic ring.[5][7][8]

The reaction is typically carried out in a suitable solvent, such as methanol, and may be heated to drive the reaction to completion.[1][9]

Reaction Mechanism: A Step-by-Step Elucidation

The Hantzsch synthesis of this compound proceeds through a series of well-defined intermediates. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing impurity formation.

-

Knoevenagel Condensation: One equivalent of methyl acetoacetate reacts with 2-nitrobenzaldehyde in an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate, methyl 2-(2-nitrobenzylidene)acetoacetate.[5][8][10] This step is often the rate-determining step of the overall reaction.

-

Enamine Formation: The second equivalent of methyl acetoacetate reacts with ammonia to form a β-enamino ester, methyl 3-aminocrotonate.[5][8]

-

Michael Addition and Cyclization: The enamine intermediate then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[5] This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring structure of this compound.[5]

Visualizing the this compound Synthesis Pathway

Caption: The Hantzsch synthesis of this compound.

Part 2: A Comprehensive Guide to Potential Impurities in this compound

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies like the FDA and EMA to ensure the safety and efficacy of pharmaceutical products.[2][11][12][13] Impurities in this compound can arise from various sources, including the starting materials, intermediates, side reactions during synthesis, and degradation of the final drug substance.

Classification of this compound Impurities

This compound impurities can be broadly categorized into two main classes:

-

Process-Related Impurities: These are impurities that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, or by-products of side reactions.

-

Degradation Impurities: These impurities are formed due to the degradation of the this compound molecule under various stress conditions such as light, heat, humidity, and pH.[14][15]

Common Process-Related Impurities

Several process-related impurities have been identified in the synthesis of this compound. The most significant of these is the corresponding pyridine analogue, often referred to as This compound Impurity A .

-

This compound Impurity A (Nitrophenylpyridine Analog): This impurity is formed by the oxidation of the dihydropyridine ring of this compound to the more stable aromatic pyridine ring.[16][17] This oxidation can occur during the synthesis or on storage, particularly in the presence of oxidizing agents or light. Its chemical name is Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[16]

Other potential process-related impurities include:

-

Unreacted Starting Materials: Residual amounts of 2-nitrobenzaldehyde and methyl acetoacetate may be present in the final product if the reaction does not go to completion.[18]

-

Intermediates: Trace amounts of the Knoevenagel adduct (this compound Impurity C) and the enamine (this compound Impurity D) may also be carried through to the final product.[18]

Degradation Impurities of this compound

This compound is known to be sensitive to light and can undergo photodegradation.[19][20] The primary photodegradation product is the nitroso-pyridine analogue, also known as This compound Impurity B .

-

This compound Impurity B (Nitrosophenylpyridine Analog): This impurity is formed by the intramolecular photochemical rearrangement of this compound, where the nitro group is reduced to a nitroso group.[17][19] Its chemical name is Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate.

Forced degradation studies have shown that this compound can also degrade under acidic, alkaline, and oxidative stress conditions, leading to the formation of various other degradation products.[14][15][21]

Summary of Key this compound Impurities

| Impurity Name | Chemical Name | Classification | Formation Pathway |

| This compound Impurity A | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | Process-Related/Degradation | Oxidation of the dihydropyridine ring |

| This compound Impurity B | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | Degradation | Photodegradation (reduction of nitro group) |

| This compound Impurity C | Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate | Process-Related | Unreacted Knoevenagel intermediate |

| This compound Impurity D | Methyl 3-aminobut-2-enoate | Process-Related | Unreacted enamine intermediate |

| N-Nitroso this compound | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylate | Degradation | Nitrosation at the dihydropyridine nitrogen |

Visualizing Impurity Formation Pathways

Caption: Formation pathways of key this compound impurities.

Part 3: Analytical Control and Regulatory Considerations

The control of impurities in this compound is achieved through a combination of robust process controls and validated analytical methods. High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its related substances.[22][23][24][25][26]

Experimental Protocol: A Typical HPLC Method for this compound Impurity Profiling

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically employed.[14][22]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[14][22][23]

-

Detection: UV detection at a wavelength of around 235 nm is suitable for detecting this compound and its principal impurities.[23][25]

-

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the control of impurities in new drug substances and products.[11][12]

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identification, and qualification of impurities.[12][27]

-

ICH Q3B(R2): Impurities in New Drug Products: This guideline provides recommendations for impurities in the finished dosage form.[12][13]

The acceptance criteria for impurities are based on the maximum daily dose of the drug and the toxicological potential of the impurity.[11][28] For impurities that exceed the qualification threshold, toxicological studies are required to demonstrate their safety.

Conclusion

A thorough understanding of the this compound synthesis pathway and the potential for impurity formation is essential for the development of a safe and effective drug product. The Hantzsch synthesis, while efficient, requires careful optimization and control to minimize the formation of process-related impurities. Furthermore, the inherent sensitivity of this compound to light necessitates appropriate handling and storage conditions to prevent degradation. By implementing robust analytical methods and adhering to regulatory guidelines, drug developers can ensure the quality, safety, and efficacy of this compound for patients worldwide.

References

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry.

- ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]this compound and derivatives. (2021).

- HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). YouTube.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- Stress Degradation and Establishment of Structures of Impurities of this compound. (2025).

- SYNTHETIC STUDIES TOWARDS this compound AND ESTIMATION OF this compound BY HPTLC METHOD. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Forced Solid-State Oxidation Studies of this compound-PVP Amorphous Solid Dispersion. (2022). Molecular Pharmaceutics.

- The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]this compound and derivatives. (n.d.). Royal Society of Chemistry.

- Quality: impurities. (n.d.). European Medicines Agency.

- Newly discovered photodegradation products of this compound in hospital prescriptions. (1994). Journal of Pharmaceutical Sciences.

- Hantzsch Synthesis of the Calcium Channel Blockers this compound, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. (n.d.). ResearchGate.

- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.

- Stress Degradation and Establishment of Structures of Impurities of this compound. (2025).

- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.

- Method Development and Validation Study for Quantitative Determination of this compound and Related Substances by Ultra-High-Performance Liquid Chromatography. (2015).

- Defining Specification Limits For Impurities In New Drug Products. (n.d.). GMP Insiders.

- This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). YouTube.

- Pretreatment method for detecting impurity content in this compound controlled release tablet, detection method and application thereof. (n.d.). Google Patents.

- Characterization of a new degradation product of this compound formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another. (2014). Journal of Pharmaceutical and Biomedical Analysis.

- This compound EP Impurity A. (n.d.). SynZeal.

- This compound Impurities and Related Compound. (n.d.). Veeprho.

- This compound Nitroso Impurity. (n.d.). SynZeal.

- PHARMACOPOIEAL QUALITY OF NON-EXPIRED AND EXPIRED this compound FORMULATIONS FROM ESTONIAN AND RUSSIAN FEDERATION MEDICINAL PRODUCT. (n.d.). Semantic Scholar.

- Various analytical estimation techniques for quantification of this compound: A review. (n.d.). Semantic Scholar.

- Validation of an HPLC method for analysis of this compound residues on stainless-steel surfaces in the manufacture of pharmaceutica. (n.d.). AKJournals.

- Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). Molecules.

- Validation of an HPLC method for analysis of this compound residues on stainless-steel surfaces in the manufacture of pharmaceuticals. (n.d.). ResearchGate.

- This compound-impurities. (n.d.). Pharmaffiliates.

- This compound and its Impurities. (n.d.). Pharmaffiliates.

- Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2025). Frontiers in Chemistry.

- Process for preparing this compound. (n.d.). Google Patents.

- HPLC studies on the stress degradation behaviour of a this compound analogue. (n.d.). ResearchGate.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. books.rsc.org [books.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 13. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound EP Impurity A | 67035-22-7 | SynZeal [synzeal.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Newly discovered photodegradation products of this compound in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of a new degradation product of this compound formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Method development and validation study for quantitative determination of this compound and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN117169392A - Pretreatment method for detecting impurity content in this compound controlled release tablet, detection method and application thereof - Google Patents [patents.google.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. akjournals.com [akjournals.com]

- 26. researchgate.net [researchgate.net]

- 27. fda.gov [fda.gov]

- 28. gmpinsiders.com [gmpinsiders.com]

A Technical Guide to Nifedipine's Off-Target Effects in In Vitro Models

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for managing hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3] However, a growing body of in vitro research has revealed that this compound's biological activity extends beyond this on-target effect, influencing a variety of cellular processes through off-target interactions. Understanding these off-target effects is crucial for researchers, scientists, and drug development professionals to fully comprehend this compound's pharmacological profile, anticipate potential side effects, and explore novel therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the known off-target effects of this compound in in vitro models. It delves into the molecular mechanisms underlying these effects and offers detailed, field-proven protocols for their investigation.

Core Off-Target Mechanisms of this compound

This compound's off-target effects are multifaceted, impacting several key cellular pathways and functions. This section will explore the most well-documented of these mechanisms.

Modulation of Mitochondrial Function

In vitro studies have demonstrated that this compound can directly interact with and modulate mitochondrial bioenergetics. This is a critical off-target effect as mitochondria are central to cellular metabolism and survival.

Key Observations:

-

Inhibition of Mitochondrial Respiration and ATP Synthase: this compound has been shown to inhibit mitochondrial respiration and directly interact with mitochondrial ATP synthase in an in vitro setting.[4][5][6] This interaction appears to be a noncompetitive inhibition of the F1F0-ATPase.[4][5]

-

Modulation of Mitochondrial Calcium and Reactive Oxygen Species (ROS): this compound can reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation in response to hypoxic stress in cell culture.[7] This effect is linked to its ability to modulate cytosolic calcium levels, which in turn affects mitochondrial calcium uptake.

-

Metabolic Shift: In certain cell types, such as chondrocytes, this compound can induce a metabolic shift from oxidative phosphorylation to glycolysis.[6][8]

Signaling Pathway:

Caption: this compound's impact on mitochondrial function.

Alterations in Gene Expression

This compound can significantly alter the transcriptional landscape of various cell types, influencing pathways related to extracellular matrix remodeling, inflammation, and cellular stress responses.

Key Observations:

-

Extracellular Matrix and Adhesion Molecules: In human gingival fibroblasts, this compound has been shown to downregulate the expression of several matrix metalloproteinases (MMPs) while upregulating genes like CDH1 (E-cadherin).[9] This imbalance in extracellular matrix turnover is a proposed mechanism for this compound-induced gingival overgrowth.[9]

-

Oxidative Stress and Inflammation: this compound can upregulate the expression of the transcription factor Nrf2, a master regulator of the antioxidant response.[7][10] This leads to increased expression of downstream antioxidant enzymes. It has also been shown to inhibit the expression of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α in chondrocytes.[10]

-

Apoptosis-Related Genes: this compound has been demonstrated to reduce the expression of pro-apoptotic genes like Bax in dystrophic muscle cells.[11][12]

Inhibition of P-glycoprotein (MDR1)